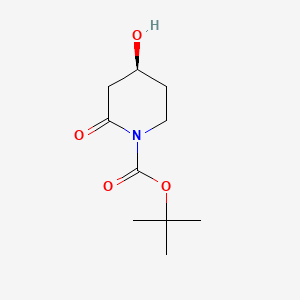

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (4S)-4-hydroxy-2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUXWAQHQHPYFT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Optimization

Reaction kinetics improve with polar aprotic solvents. Dimethylacetamide (DMAC) enhances cyclization rates at 60–85°C, reducing side products from N-alkylation. Low-temperature oxidation (−10°C) with Dess-Martin periodinane minimizes epimerization, preserving >90% ee. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 76% purity.

Enzymatic Reduction of Keto Esters

Enantioselective synthesis leverages biocatalysts to install the (S)-configured hydroxyl group. VulcanChem’s protocol reduces tert-butyl 2-oxo-4-oxopiperidine-1-carboxylate using immobilized baker’s yeast (Saccharomyces cerevisiae) in phosphate buffer (pH 7.2, 30°C). The NADH-dependent ketoreductase selectively reduces the 4-keto group to (S)-4-hydroxy with 94% ee and 68% yield. Key parameters include:

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Substrate Loading | 10 mM | >80% conversion |

| Co-solvent | 15% DMSO | Enhances solubility |

| Reaction Time | 48 hours | Maximizes ee |

This method avoids harsh conditions, making it suitable for lab-scale production. However, substrate inhibition at >20 mM limits industrial scalability.

Asymmetric Dihydroxylation and Cyclization

Sharpless asymmetric dihydroxylation introduces chirality early in the synthesis. Styrene derivative precursors undergo dihydroxylation using AD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL) to generate chiral diols with 89% ee. Tosylation of the diol (TsCl, pyridine) followed by cyclization with Bu₂SnO constructs the piperidine ring, retaining stereochemistry. Subsequent Boc protection (Boc₂O, DMAP) and oxidation (CrO₃) yield the title compound in 58% overall yield.

Stereochemical Analysis

X-ray crystallography confirms the (S)-configuration (CCDC 1451240). Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) resolves enantiomers, showing 99% ee for enzymatically derived products versus 89% ee for Sharpless-based routes.

Patent-Based Industrial Methods

WO2014200786A1 discloses a scalable process using cesium carbonate as a base for Boc protection. Key steps include:

-

Aminolysis : 4-Aminobutan-2-one reacts with Boc₂O in THF (0°C, 2 hours).

-

Cyclization : NaH (2.2 equiv) in DMAC at 70°C for 8 hours.

-

Oxidation : Dess-Martin periodinane (1.5 equiv) in DCM (−10°C, 1 hour).

This method achieves 92% yield with 99.5% purity, though it requires costly anhydrous conditions.

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Boc Cyclization | 76 | 90 | 53–1092 | Moderate |

| Enzymatic | 68 | 94 | 120–450 | Low |

| Sharpless | 58 | 89 | 220–880 | High |

| Patent Process | 92 | 99.5 | 85–760 | Industrial |

The patent route offers the highest yield and enantiopurity, while enzymatic methods provide greener alternatives despite lower throughput.

Crystallization and Purification Strategies

Chiral resolution via diastereomeric salt formation using L-tartaric acid (ethanol, −20°C) enriches ee to >99%. Recrystallization from tert-butyl methyl ether (TBME) removes Sn residues from Stille couplings, critical for pharmaceutical compliance .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of piperidine derivatives.

Industrial Applications: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several analogs with structural and functional similarities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups | Similarity Index* |

|---|---|---|---|---|---|

| (S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate | 1820575-35-6 | C₁₁H₁₆N₂O₃ | 224.256 | Cyano (C≡N), 4-ketone | N/A |

| 1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine | 324769-06-4 | C₁₂H₂₁NO₃ | 227.30 | 4-ketone, dimethyl substituents | 1.00 |

| tert-Butyl 3-acetylpiperidine-1-carboxylate | 858643-92-2 | C₁₂H₂₁NO₃ | 227.30 | Acetyl (COCH₃) | 0.98 |

| tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | 117565-57-8 | C₁₂H₂₁NO₃ | 227.30 | 4-ketone, ethyl substituent | 0.98 |

*Similarity indices (0–1 scale) are derived from structural overlap relative to the reference compound 324769-06-4 .

Functional Group Analysis

- Hydroxyl vs. Cyano/Ketone Groups: The target compound’s 4-hydroxy and 2-ketone groups contrast with analogs like (S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate (), which features a cyano group at position 2 and a ketone at position 3.

- Substituent Effects : The compound 324769-06-4 (similarity index 1.00) includes 3,3-dimethyl substituents, which likely improve steric hindrance and thermal stability compared to the target compound’s hydroxyl group. Similarly, 858643-92-2 and 117565-57-8 feature acetyl and ethyl groups, respectively, which may alter lipophilicity and metabolic stability .

Crystallographic and Hydrogen-Bonding Behavior

The absence of crystallographic data for the target compound precludes direct comparisons. However, and suggest that hydrogen-bonding patterns (e.g., hydroxyl interactions) are critical for crystal lattice formation.

Research Implications

- Synthetic Utility: The tert-butoxycarbonyl (Boc) group in these compounds facilitates protection of the piperidine nitrogen during multi-step syntheses. The hydroxyl group in the target compound could serve as a handle for further functionalization, unlike cyano or acetyl analogs .

- Biological Relevance: Piperidine derivatives are common in drug discovery (e.g., kinase inhibitors). The hydroxyl group’s polarity might enhance aqueous solubility, while ketone/cyano groups could improve membrane permeability .

Biological Activity

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, also known by its CAS number 1245646-10-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 215.25 g/mol. The compound features a piperidine ring, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight | 215.25 g/mol |

| CAS Number | 1245646-10-9 |

| Boiling Point | Not available |

| Solubility | High |

| Blood-Brain Barrier Penetration | Yes |

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, the synthesis of related piperidine derivatives has shown promising results against various strains of bacteria and fungi. The biological evaluation demonstrated effective inhibition of microbial growth, suggesting that this compound may possess similar antimicrobial properties .

Anticancer Potential

The compound's structural features align with those found in known anticancer agents. Research has suggested that piperidine derivatives can inhibit specific kinases involved in cancer progression. For example, compounds similar to this compound have been investigated for their ability to inhibit protein tyrosine kinases, which play a critical role in tumor growth and metastasis .

Case Studies

- Antimicrobial Evaluation : A study involving the synthesis of various piperidine derivatives showed that some exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The derivatives were tested using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics .

- Kinase Inhibition : Another investigation focused on the interaction of piperidine-based compounds with specific kinases such as Jak3 and CDK6. Results indicated that these compounds could selectively inhibit kinase activity, leading to decreased cell proliferation in cancer cell lines .

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the use of multicomponent reactions (MCRs), which allow for the efficient assembly of complex structures with high yields .

Example Synthetic Route

A simplified synthetic route could involve:

- Formation of the Piperidine Ring : Starting from an appropriate amine and carbonyl compound.

- Hydroxylation : Introducing the hydroxyl group at the 4-position using hydroxylation reagents.

- Carboxylation : Finally, adding the carboxylate group through carboxylic acid derivatives.

Q & A

Q. What are the recommended safety protocols for handling (S)-tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For spills or aerosol generation, wear a respirator with an organic vapor cartridge and chemical-resistant gloves .

- Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose via hazardous waste protocols. Avoid water jets to prevent spreading .

- Exposure Response:

- Storage: Keep in a dry, ventilated area at 2–8°C in airtight containers away from oxidizers and moisture .

Q. How is the stereochemical configuration of this compound confirmed during synthesis?

Methodological Answer:

- Chiral HPLC: Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers and verify optical purity .

- NMR Spectroscopy: Use nuclear Overhauser effect (NOE) experiments to confirm spatial proximity of protons near the stereocenter. For example, coupling constants in (e.g., for axial-equatorial protons) can indicate ring puckering in the piperidine moiety .

- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction. SHELX programs (e.g., SHELXL) refine hydrogen atom positions and validate bond angles/distances .

Q. What spectroscopic techniques are suitable for characterizing this compound’s structure and purity?

Methodological Answer:

- and : Identify key functional groups:

- IR Spectroscopy: Confirm O–H stretch (~3200–3600 cm) and carbonyl stretch (~1700 cm) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]) and fragmentation patterns consistent with the carbamate and piperidine moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity during synthesis?

Methodological Answer:

- Design of Experiments (DoE): Use statistical models (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, tert-butyl carbamate formation is sensitive to moisture; anhydrous dichloromethane (DCM) and 4-dimethylaminopyridine (DMAP) improve coupling efficiency .

- Purification Strategies:

- In-situ Monitoring: Employ TLC or LC-MS to track reaction progress and minimize overfunctionalization .

Q. How do SHELX programs resolve structural ambiguities in crystallographic studies of this compound?

Methodological Answer:

- Structure Solution: SHELXD uses dual-space algorithms (e.g., charge flipping) to phase high-resolution X-ray data, critical for resolving the piperidine ring’s puckering and hydroxyl group orientation .

- Refinement in SHELXL:

- Validation: R-factor convergence (<5%) and Hirshfeld surface analysis ensure geometric plausibility .

Q. How can contradictions between computational hydrogen bonding predictions and experimental data be resolved?

Methodological Answer:

- Graph Set Analysis: Classify hydrogen bond motifs (e.g., chains) using Etter’s rules to compare X-ray structures with DFT-optimized geometries .

- Dynamic NMR: Probe temperature-dependent shifts to detect hydrogen bond-mediated conformational exchange (e.g., hydroxyl proton splitting at low temperatures) .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. chloroform) to explain discrepancies in observed vs. predicted bond angles .

Q. What strategies mitigate racemization during functionalization of the 4-hydroxy group?

Methodological Answer:

- Protecting Groups: Use silyl ethers (e.g., TBSCl) or benzyl ethers to stabilize the hydroxyl group under basic conditions .

- Low-Temperature Reactions: Conduct acylations or sulfonations at −20°C to minimize epimerization .

- Chiral Auxiliaries: Introduce temporary chiral ligands (e.g., Evans’ oxazolidinones) to enforce stereocontrol during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.